molecular formula C10H10ClNO B6183257 N-hydroxy-2,3-dihydro-1H-indene-4-carbonimidoyl chloride CAS No. 2639466-34-3

N-hydroxy-2,3-dihydro-1H-indene-4-carbonimidoyl chloride

Cat. No.: B6183257
CAS No.: 2639466-34-3
M. Wt: 195.64 g/mol
InChI Key: WOFSWYCNKCLMSP-BENRWUELSA-N
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Description

N-hydroxy-2,3-dihydro-1H-indene-4-carbonimidoyl chloride is a chemical compound with the molecular formula C10H10ClNO and a molecular weight of 195.65 g/mol . This compound is known for its unique structure, which includes an indene ring system fused with a carbonimidoyl chloride group. It is primarily used in organic synthesis and research applications.

Preparation Methods

The synthesis of N-hydroxy-2,3-dihydro-1H-indene-4-carbonimidoyl chloride typically involves the reaction of indene derivatives with hydroxylamine and subsequent chlorination. One common method includes the following steps:

Chemical Reactions Analysis

N-hydroxy-2,3-dihydro-1H-indene-4-carbonimidoyl chloride undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-hydroxy-2,3-dihydro-1H-indene-4-carbonimidoyl chloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes and preventing their normal function. This inhibition can occur through covalent modification of the enzyme or by forming a stable complex with the enzyme . The exact molecular pathways involved depend on the specific enzyme and the context of the study.

Comparison with Similar Compounds

N-hydroxy-2,3-dihydro-1H-indene-4-carbonimidoyl chloride can be compared with other similar compounds, such as:

These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical behavior and research applications.

Properties

CAS No.

2639466-34-3

Molecular Formula

C10H10ClNO

Molecular Weight

195.64 g/mol

IUPAC Name

(4Z)-N-hydroxy-2,3-dihydro-1H-indene-4-carboximidoyl chloride

InChI

InChI=1S/C10H10ClNO/c11-10(12-13)9-6-2-4-7-3-1-5-8(7)9/h2,4,6,13H,1,3,5H2/b12-10-

InChI Key

WOFSWYCNKCLMSP-BENRWUELSA-N

Isomeric SMILES

C1CC2=C(C1)C(=CC=C2)/C(=N/O)/Cl

Canonical SMILES

C1CC2=C(C1)C(=CC=C2)C(=NO)Cl

Purity

95

Origin of Product

United States

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